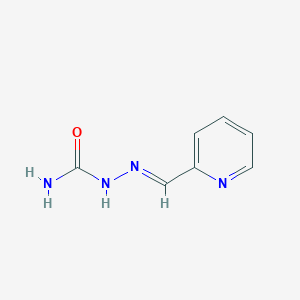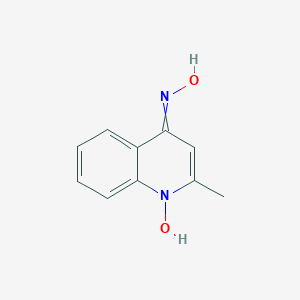
4-(Hydroxyamino)-2-methylquinoline 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Hydroxyamino)-2-methylquinoline 1-oxide, also known as HAMQO, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. This compound is a potent oxidizing agent that can induce DNA damage and has been used as a tool to study the mechanisms of carcinogenesis and mutagenesis.
Mécanisme D'action
4-(Hydroxyamino)-2-methylquinoline 1-oxide induces DNA damage through the formation of reactive oxygen species (ROS) and the subsequent oxidation of DNA bases. The primary target of 4-(Hydroxyamino)-2-methylquinoline 1-oxide-induced DNA damage is guanine, which can undergo oxidation to form 8-oxo-7,8-dihydroguanine (8-oxoG). This DNA lesion can lead to mutations and can contribute to the development of cancer and other diseases.
Effets Biochimiques Et Physiologiques
4-(Hydroxyamino)-2-methylquinoline 1-oxide-induced DNA damage can lead to a variety of biochemical and physiological effects. In vitro studies have shown that 4-(Hydroxyamino)-2-methylquinoline 1-oxide can induce cell death and apoptosis in a variety of cell types. 4-(Hydroxyamino)-2-methylquinoline 1-oxide has also been shown to induce oxidative stress and inflammation, which can contribute to the development of chronic diseases such as cancer, diabetes, and cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(Hydroxyamino)-2-methylquinoline 1-oxide in scientific research is its ability to induce DNA damage in a controlled manner. This allows researchers to study the mechanisms of DNA damage and repair, as well as the effects of DNA damage on cellular processes. However, there are also some limitations to the use of 4-(Hydroxyamino)-2-methylquinoline 1-oxide. One limitation is that it can be difficult to obtain pure 4-(Hydroxyamino)-2-methylquinoline 1-oxide, and the synthesis process can be time-consuming and expensive. Additionally, 4-(Hydroxyamino)-2-methylquinoline 1-oxide-induced DNA damage may not accurately reflect the types of DNA damage that occur in vivo, which can limit the applicability of 4-(Hydroxyamino)-2-methylquinoline 1-oxide in certain types of research.
Orientations Futures
There are several future directions for research on 4-(Hydroxyamino)-2-methylquinoline 1-oxide. One area of interest is the development of new methods for synthesizing 4-(Hydroxyamino)-2-methylquinoline 1-oxide that are more efficient and cost-effective. Another area of interest is the development of new techniques for analyzing 4-(Hydroxyamino)-2-methylquinoline 1-oxide-induced DNA damage, such as high-throughput sequencing and single-cell analysis. Additionally, there is a need for more research on the physiological and biochemical effects of 4-(Hydroxyamino)-2-methylquinoline 1-oxide-induced DNA damage, particularly in the context of aging and age-related diseases. Overall, continued research on 4-(Hydroxyamino)-2-methylquinoline 1-oxide has the potential to provide valuable insights into the mechanisms of DNA damage and repair, as well as the development of cancer and other diseases.
Méthodes De Synthèse
The synthesis of 4-(Hydroxyamino)-2-methylquinoline 1-oxide involves the reaction of 2-methylquinoline with nitric acid and hydroxylamine hydrochloride. The resulting product is then purified through recrystallization to obtain pure 4-(Hydroxyamino)-2-methylquinoline 1-oxide. The yield of the synthesis process is typically around 60-70%.
Applications De Recherche Scientifique
4-(Hydroxyamino)-2-methylquinoline 1-oxide has been extensively used in scientific research as a tool to study the mechanisms of carcinogenesis and mutagenesis. It is used to induce DNA damage in vitro and in vivo, and the resulting DNA damage can be analyzed to gain insights into the mechanisms of cancer development and mutagenesis. 4-(Hydroxyamino)-2-methylquinoline 1-oxide has also been used in studies on the repair of DNA damage and the role of DNA damage in aging.
Propriétés
Numéro CAS |
10482-16-3 |
|---|---|
Nom du produit |
4-(Hydroxyamino)-2-methylquinoline 1-oxide |
Formule moléculaire |
C10H10N2O2 |
Poids moléculaire |
190.2 g/mol |
Nom IUPAC |
N-(1-hydroxy-2-methylquinolin-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C10H10N2O2/c1-7-6-9(11-13)8-4-2-3-5-10(8)12(7)14/h2-6,13-14H,1H3 |
Clé InChI |
BJOKXHWQCMMWRE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO)C2=CC=CC=C2N1O |
SMILES canonique |
CC1=CC(=NO)C2=CC=CC=C2N1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



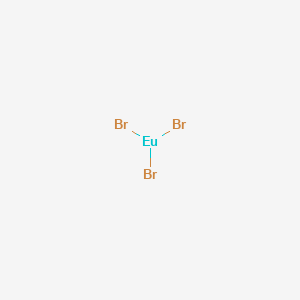
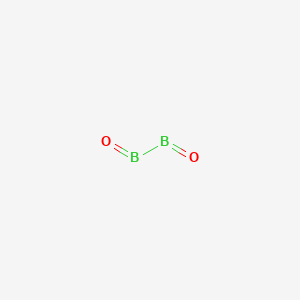

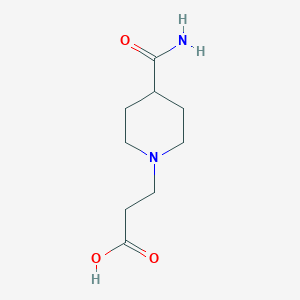
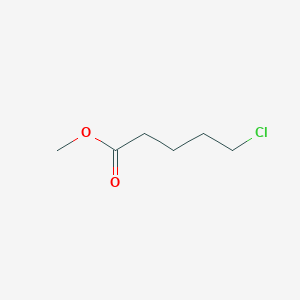
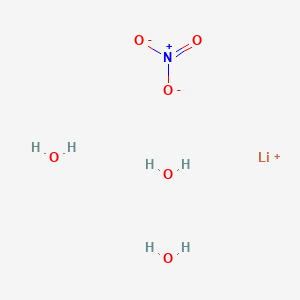


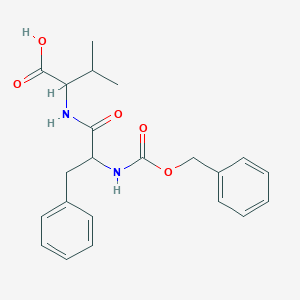
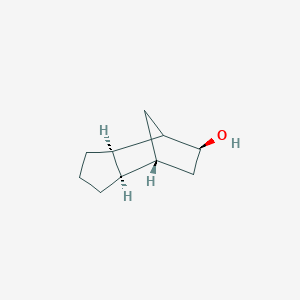

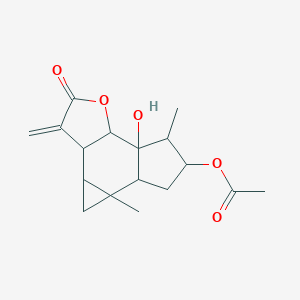
![1-Octanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-](/img/structure/B80124.png)
